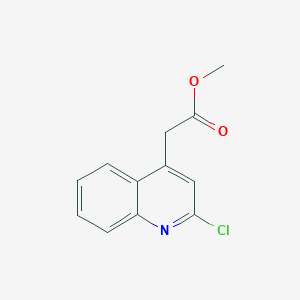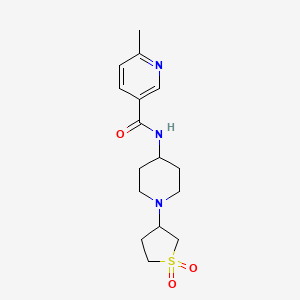
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related urea derivatives often involves optimizing the spacer length between pharmacophoric moieties to enhance activity. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the impact of spacer length and substitution patterns on antiacetylcholinesterase activity, indicating the importance of structural flexibility and proper substitution for achieving high inhibitory activities (Vidaluc et al., 1995). Similarly, the use of different reactants like potassium thiocyanate or thiourea in reactions with N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas led to a variety of 1,3-benzoxathiol-2-one derivatives, highlighting the versatility of urea derivatives in chemical synthesis (Konovalova et al., 2020).
Molecular Structure Analysis
The crystal structure of a compound closely related to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea, specifically 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, was determined by X-ray diffraction. This study revealed the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds along with π···π interactions, indicating the complex intermolecular interactions that stabilize the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Urea derivatives can undergo a variety of chemical reactions, including the Lossen rearrangement, as demonstrated by the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated synthesis of hydroxamic acids and ureas from carboxylic acids. This approach showcased the synthesis of ureas with good yields and without racemization, highlighting the chemical reactivity and potential applications of urea derivatives in medicinal chemistry (Thalluri et al., 2014).
Physical Properties Analysis
The study of the dielectric properties of a 1:2 inter-molecular compound of a similar urea derivative showed high dielectric constant and reasonable electrical conductivity, attributed to the unique packing of molecules. Such findings underscore the potential of urea derivatives in materials science, particularly in applications requiring high dielectric properties (Rai et al., 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives are greatly influenced by their structure. For instance, the synthesis and anticonvulsant activity of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives demonstrated significant anticonvulsant activity. This suggests that the structural features of urea derivatives play a crucial role in their biological activities and can be tailored for specific applications (Thakur et al., 2017).
Applications De Recherche Scientifique
Cognitive Enhancing Agents
A study focused on the antiamnestic (AA) and antihypoxic (AH) activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzofuran derivatives. These compounds were evaluated for their ability to reverse amnesia induced by electroconvulsion and protect against hypoxia in mice. One of the compounds showed significant AA and AH activity, indicating the potential of benzofuran derivatives in cognitive enhancement applications (Ono et al., 1995).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, were synthesized and assessed for antiacetylcholinesterase activity. This research aimed at discovering new therapeutics for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase, a key enzyme in the breakdown of acetylcholine (Vidaluc et al., 1995).
Antioxidant and Antibacterial Properties
The synthesis and evaluation of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were investigated for in vitro antioxidant and antibacterial activity. Some compounds demonstrated significant chelating ability and scavenging activity against free radicals, as well as potent antibacterial activities against various strains, highlighting the potential of benzofuran derivatives in developing new antioxidants and antibacterial agents (Shankerrao et al., 2013).
Two-Photon Excited Fluorescence
The study on aurone derivatives, including benzofuran derivatives, focused on their single- and two-photon absorption and fluorescence properties. These compounds exhibited strong two-photon excited fluorescence, suggesting their potential application in bioimaging and photodynamic therapy due to their high two-photon absorption (TPA) cross-sections (Ma et al., 2013).
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)13(11-18-17(21)19-16-8-5-9-23-16)15-10-12-6-3-4-7-14(12)22-15/h3-10,13H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBMXMVJARVHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

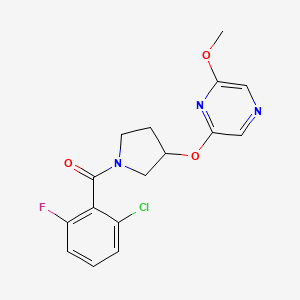
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)
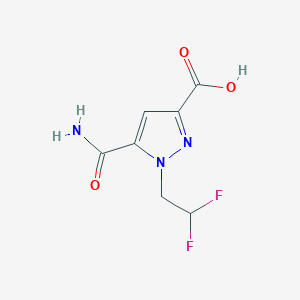
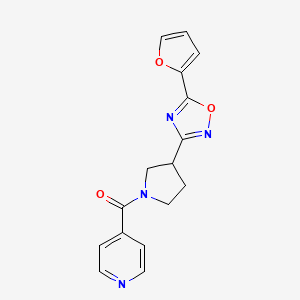
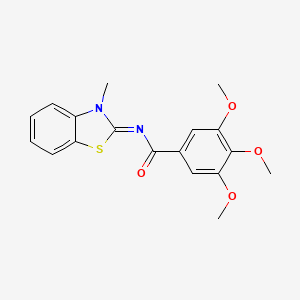
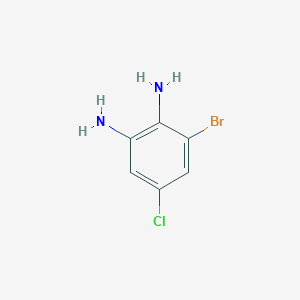
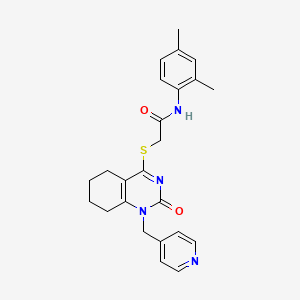
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
